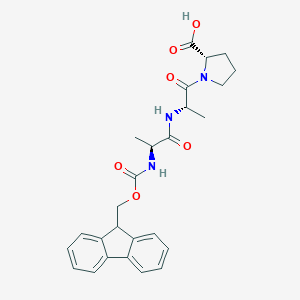![molecular formula C12H11N5 B184422 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- CAS No. 723740-97-4](/img/structure/B184422.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potential as a pharmacological agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the inhibition of DNA synthesis and cell proliferation. This compound targets the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- disrupts the cell cycle and induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It also exhibits antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- in lab experiments include its potent antitumor activity and its ability to inhibit DNA synthesis and cell proliferation. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its advantages and limitations for lab experiments.
Orientations Futures
There are several future directions for the study of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-. One direction is to study its potential as a pharmacological agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to fully understand its toxicity and to develop strategies to mitigate its adverse effects.
Méthodes De Synthèse
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, and the final product is obtained by recrystallization.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- has been extensively studied for its potential as a pharmacological agent. This compound exhibits potent antitumor activity, and its mechanism of action has been studied in various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
723740-97-4 |
|---|---|
Nom du produit |
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- |
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
Clé InChI |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
SMILES canonique |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



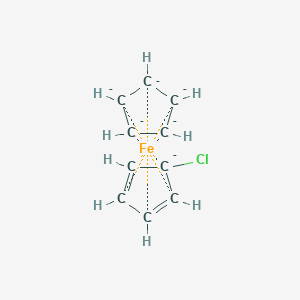
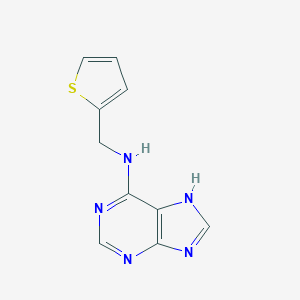
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
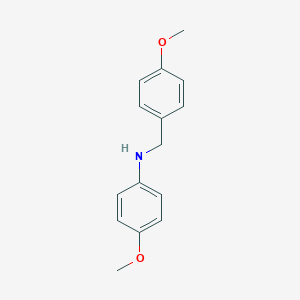
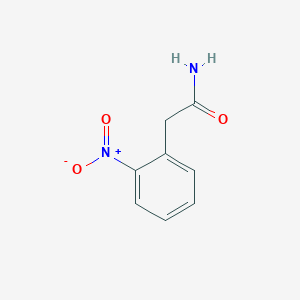
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
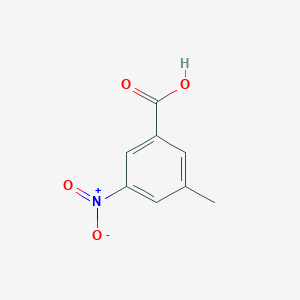
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
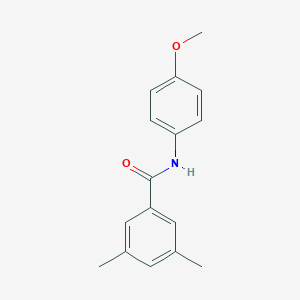
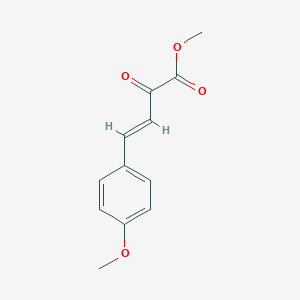
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
